3-[4-(Ethoxycarbonyl)-3-fluorophenyl]benzoic acid
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Overview
Description
3-[4-(Ethoxycarbonyl)-3-fluorophenyl]benzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of an ethoxycarbonyl group and a fluorine atom attached to a phenyl ring, which is further connected to a benzoic acid moiety. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Aryl boronic acid, aryl halide, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Ethoxycarbonyl)-3-fluorophenyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaOH) and solvent (e.g., DMF) at elevated temperatures.
Esterification: Alcohols (e.g., methanol) in the presence of an acid catalyst (e.g., H2SO4) under reflux conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether at low temperatures.
Major Products Formed
Substitution: Products depend on the nucleophile used (e.g., amines yield amides).
Esterification: Esters of this compound.
Reduction: 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]benzyl alcohol.
Scientific Research Applications
3-[4-(Ethoxycarbonyl)-3-fluorophenyl]benzoic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity, while the ethoxycarbonyl group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
3-(Ethoxycarbonyl)-4-fluorophenylboronic acid: Similar structure but with a boronic acid group instead of a benzoic acid moiety.
4-(Ethoxycarbonyl)-3-fluorophenylboronic acid: Another related compound with slight structural variations.
Uniqueness
3-[4-(Ethoxycarbonyl)-3-fluorophenyl]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the ethoxycarbonyl and fluorine groups can enhance its properties compared to similar compounds, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(4-ethoxycarbonyl-3-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO4/c1-2-21-16(20)13-7-6-11(9-14(13)17)10-4-3-5-12(8-10)15(18)19/h3-9H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGMPNIYRTZCTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683393 |
Source
|
Record name | 4'-(Ethoxycarbonyl)-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261915-63-2 |
Source
|
Record name | 4'-(Ethoxycarbonyl)-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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